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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Human
Immunodeficiency Virus Type 1 (HIV-1) to the non-nucleoside reverse transcriptase inhibitor
(NNRTI), delavirdine. The following methodologies are essential for clinical monitoring of drug
resistance, screening of antiviral compounds, and research into the mechanisms of HIV-1 drug
resistance.

Introduction

Delavirdine is a potent NNRTI that specifically inhibits the reverse transcriptase (RT) of HIV-1,
an essential enzyme for viral replication.[1][2] It binds to a hydrophobic pocket in the p66
subunit of the RT, distinct from the active site, inducing a conformational change that inhibits its
DNA polymerase activity.[2] However, the efficacy of delavirdine can be compromised by the
emergence of drug resistance mutations in the RT-coding region of the pol gene.

Monitoring HIV-1 susceptibility to delavirdine is crucial for effective patient management and
for the development of new antiretroviral therapies. This document outlines two primary
approaches for susceptibility testing: phenotypic and genotypic assays. Phenotypic assays
directly measure the ability of the virus to replicate in the presence of the drug, while genotypic
assays detect specific mutations in the viral genome known to confer resistance.

Quantitative Data Summary
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The following tables summarize the in vitro susceptibility of HIV-1 to delavirdine. Table 1
provides the 50% inhibitory concentration (IC50) for wild-type HIV-1 and resistant strains. Table
2 details the fold change in delavirdine susceptibility conferred by specific amino acid
mutations in the reverse transcriptase enzyme.

Table 1: Delavirdine 50% Inhibitory Concentration (IC50) Against HIV-1

HIV-1 Isolate Type Median IC50 (pM) IC50 Range (pM)

Wild-Type (Baseline) 0.022 0.01-0.132

Delavirdine-Resistant (Week 8
5.365 0.01-27.53
post-therapy)

Data sourced from a phase I/l clinical trial of delavirdine monotherapy.[2]

Table 2: Fold Change in Delavirdine Susceptibility for Key Reverse Transcriptase Mutations

Mutation Fold Change in IC50 Reference
K103N >50 [3]
Y181C >50 [2]
P236L High-level resistance [4]
K103N +Y181C >50 [2]
K103N + P236L High-level resistance [2]
V106A Low-level resistance [2]

Experimental Protocols
Phenotypic Susceptibility Testing

Phenotypic assays provide a direct measure of the extent to which a patient's viral isolate is
susceptible to an antiretroviral drug. Two common methods are the Peripheral Blood
Mononuclear Cell (PBMC) co-culture assay and the recombinant virus assay using an indicator
cell line.
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1. PBMC Co-culture Assay

This method involves co-culturing peripheral blood mononuclear cells (PBMCs) from an HIV-1
infected individual with PHA-stimulated PBMCs from a seronegative donor to amplify the
patient's viral isolate. The amplified virus is then used to infect fresh donor PBMCs in the
presence of varying concentrations of delavirdine.

Materials:
e Blood samples from HIV-1 infected patient and seronegative donor
e Ficoll-Paque PLUS for PBMC isolation

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
100 U/mL penicillin, and 100 pg/mL streptomycin (R10)

o Phytohemagglutinin (PHA)
e Interleukin-2 (IL-2)

o Delavirdine mesylate

o 96-well cell culture plates

e HIV-1 p24 antigen ELISA kit
Protocol:

o PBMC Isolation:

o Isolate PBMCs from both patient and donor blood using Ficoll-Paque PLUS density
gradient centrifugation according to the manufacturer's instructions.

o Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
o Resuspend the cells in R10 medium.

 Virus Stock Preparation (Co-culture):
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o Stimulate donor PBMCs with 5 pg/mL PHA in R10 medium for 48-72 hours.

o After stimulation, wash the donor PBMCs and resuspend them in R10 medium
supplemented with 20 U/mL IL-2.

o Co-culture 10 x 10”6 patient PBMCs with 10 x 10”6 PHA-stimulated donor PBMCs in a
T25 flask.[5]

o Monitor viral replication by measuring the p24 antigen concentration in the culture
supernatant every 3-4 days using an ELISA kit.

o When the p24 concentration reaches a peak, harvest the culture supernatant, clarify by
centrifugation (300 x g for 10 minutes), and store the virus stock at -80°C.

e Drug Susceptibility Assay:

[e]

Prepare serial dilutions of delavirdine in R10 medium with IL-2.
o Seed 100,000 PHA-stimulated donor PBMCs per well in a 96-well plate.
o Add the delavirdine dilutions to the wells in triplicate.

o Infect the cells with the prepared patient virus stock at a multiplicity of infection (MOI) of
0.01-0.1.

o Include a no-drug control (virus only) and a no-virus control (cells only).

o Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

o On day 7, measure the p24 antigen concentration in the supernatant of each well.
o Data Analysis:

o Calculate the percentage of viral inhibition for each delavirdine concentration relative to
the no-drug control.

o Determine the IC50 value by plotting the percentage of inhibition against the drug
concentration and fitting the data to a sigmoidal dose-response curve.
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2. Recombinant Virus Assay with Luciferase Reporter Gene

This assay utilizes an indicator cell line, such as TZM-bl, which expresses CD4, CCR5, and
CXCR4, and contains an integrated luciferase gene under the control of the HIV-1 LTR.
Patient-derived RT sequences are amplified and inserted into an HIV-1 laboratory strain
backbone that is deficient in its own RT. The resulting recombinant virus is used to infect the
indicator cells, and drug susceptibility is measured as a reduction in luciferase activity.[1]

Materials:
o Patient plasma
» Viral RNA extraction kit
o RT-PCR reagents and primers for the HIV-1 pol gene
o HIV-1 proviral DNA with a deleted RT region
e TZM-bl indicator cell line
o DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 pg/mL streptomycin
» Transfection reagent
o Delavirdine mesylate
o 96-well cell culture plates (white, solid bottom)
e Luciferase assay reagent (e.g., Bright-Glo™)
e Luminometer
Protocol:
o Amplification of Patient RT Sequence:
o Extract viral RNA from patient plasma.

o Perform RT-PCR to amplify the RT-coding region of the pol gene.
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¢ Generation of Recombinant Virus:

o Co-transfect 293T cells with the amplified patient RT PCR product and the RT-deleted
HIV-1 proviral DNA vector.

o Homologous recombination in the transfected cells will generate replication-competent
recombinant virus containing the patient-derived RT sequence.

o Harvest the culture supernatant containing the recombinant virus 48-72 hours post-
transfection.

o Clarify the supernatant by centrifugation and store the virus stock at -80°C.
o Drug Susceptibility Assay:

o Seed TZM-bl cells in a 96-well white plate at a density of 10,000 cells per well and
incubate overnight.

o Prepare serial dilutions of delavirdine in cell culture medium.
o Pre-incubate the recombinant virus with the delavirdine dilutions for 1 hour at 37°C.
o Remove the medium from the TZM-bl cells and add the virus-drug mixture.
o Incubate the plate for 48 hours at 37°C.
o Data Analysis:

o After 48 hours, add luciferase assay reagent to each well according to the manufacturer's
instructions.

o Measure the luminescence using a luminometer.

o Calculate the percentage of inhibition and the IC50 value as described for the PBMC
assay.

Genotypic Susceptibility Testing
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Genotypic assays detect mutations in the HIV-1 reverse transcriptase gene that are known to
be associated with delavirdine resistance. The standard method involves amplification of the
RT gene from patient plasma viral RNA followed by Sanger sequencing.

Materials:

o Patient plasma

» Viral RNA extraction kit

e RT-PCR reagents

o Primers for amplification and sequencing of the HIV-1 RT gene (see Table 3)

e PCR puirification kit

e Sanger sequencing reagents and access to a capillary electrophoresis DNA sequencer
e Sequence analysis software

Table 3: Example Primers for HIV-1 RT Amplification and Sequencing

Primer Name Sequence (5' -> 3') Type
AGT AGG ACC TACACC TGT

MJ3 Outer Forward
CA
CTGTTAGTGCTTTGG TTC

MJ4 Outer Reverse
CTCT

TTG GTT GCACTT TAAATT
A35 Inner Forward
TTC CCATTAGTC CTATT

CCTACTAACTTC TGTATG
NE135 Inner Reverse
TCATTGACAGTC CAGCT

Primer sequences sourced from the HIV French Resistance database.[6]

Protocol:
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e RNA Extraction and RT-PCR:
o Extract viral RNA from patient plasma.

o Perform a one-step RT-PCR using outer primers (e.g., MJ3 and MJ4) to generate cDNA
and perform the first round of amplification. A typical cycling profile is: 50°C for 30 min (RT
step), 94°C for 2 min, followed by 40 cycles of 94°C for 30 sec, 55°C for 30 sec, and 72°C
for 1.5 min, with a final extension at 72°C for 10 min.

e Nested PCR;

o Use the product from the first PCR as a template for a second round of nested PCR with
inner primers (e.g., A35 and NE135). A typical cycling profile is: 94°C for 2 min, followed
by 40 cycles of 94°C for 30 sec, 58°C for 30 sec, and 72°C for 1 min, with a final extension
at 72°C for 7 min.

e PCR Product Purification and Sequencing:

o Analyze the nested PCR product by agarose gel electrophoresis to confirm the presence
of a band of the correct size.

o Purify the PCR product using a commercial kit.

o Perform Sanger sequencing reactions using the inner primers.
o Data Analysis:

o Assemble and edit the raw sequence data.

o Compare the patient-derived RT sequence to a wild-type HIV-1 reference sequence (e.g.,
HXB2) to identify amino acid mutations.

o Interpret the resistance profile using a publicly available HIV drug resistance database,
such as the Stanford University HIV Drug Resistance Database.

Visualizations
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Caption: Workflow for HIV-1 delavirdine susceptibility testing.
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Caption: Mechanism of action of delavirdine on HIV-1 RT.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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